

An In-depth Technical Guide to 2-(4-bromophenyl)aniline

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Compound of Interest

Compound Name: 2-(4-bromophenyl)aniline

Cat. No.: B1354143

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-bromophenyl)aniline**, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and materials science.

Core Chemical Properties

2-(4-bromophenyl)aniline, with the CAS number 62532-98-3, is a biphenylamine derivative.[\[1\]](#) Its structure features a bromo-substituted phenyl group linked to an aniline at the ortho position. This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **2-(4-bromophenyl)aniline**

Property	Value	Reference
CAS Number	62532-98-3	[1]
Molecular Formula	C ₁₂ H ₁₀ BrN	[1]
Molecular Weight	248.12 g/mol	[1]
Boiling Point	354.8°C at 760 mmHg	[1]
Melting Point	168.4°C	[1]
Density	1.432 g/cm ³	[1]
Appearance	White to off-white crystalline powder (typical for related compounds)	
Solubility	Generally soluble in organic solvents like ethanol and acetone, with limited solubility in water. [2]	

Synthesis and Reactivity

The synthesis of **2-(4-bromophenyl)aniline** and its derivatives often involves modern cross-coupling reactions, which are fundamental in constructing the biaryl scaffold.

2.1. Synthesis via Suzuki-Miyaura Cross-Coupling

A common and efficient method for synthesizing **2-(4-bromophenyl)aniline** is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.

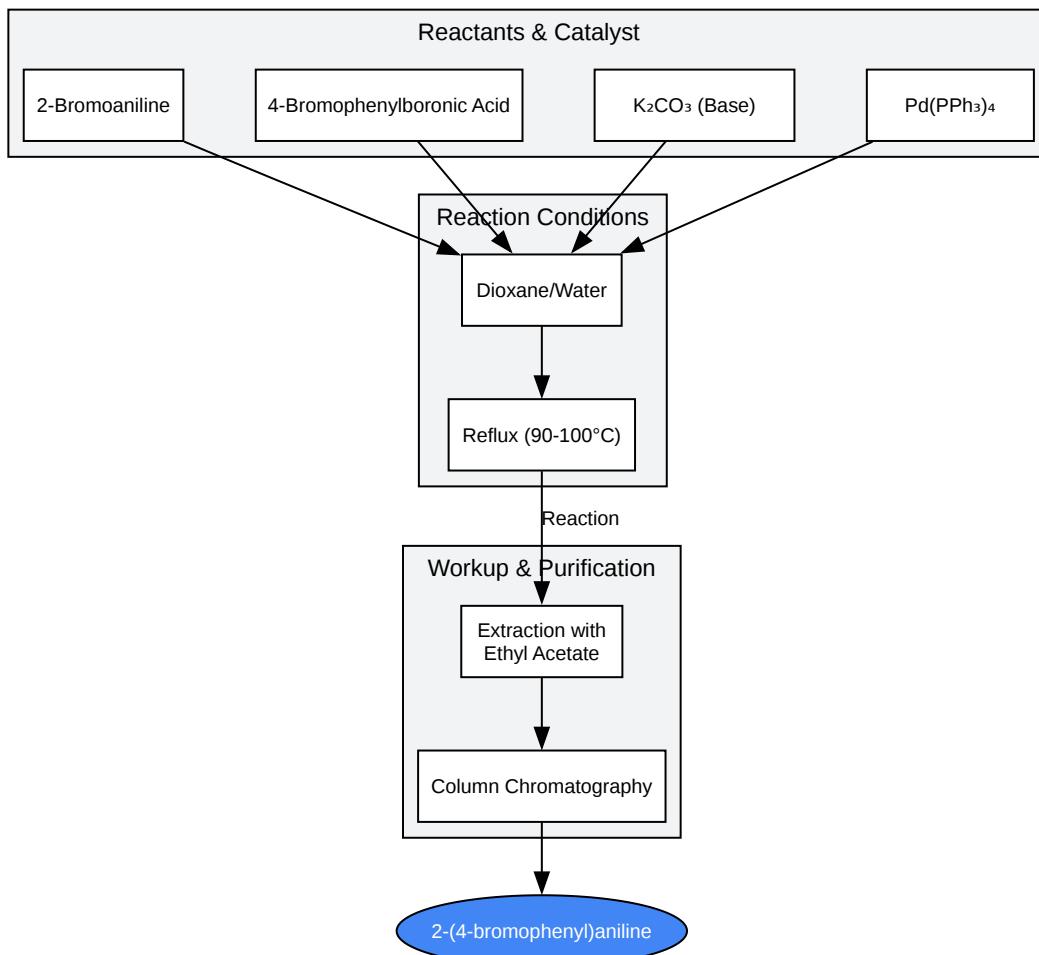
Experimental Protocol: Synthesis of **2-(4-bromophenyl)aniline**

- Reactants: 2-bromoaniline (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

- Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Procedure:
 - To a round-bottom flask, add 2-bromoaniline, 4-bromophenylboronic acid, and potassium carbonate.
 - Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
 - Add the dioxane/water solvent mixture and degas the solution for 15-20 minutes.
 - Add the palladium catalyst, $[\text{Pd}(\text{PPh}_3)_4]$, to the reaction mixture.
 - Heat the mixture to reflux (typically 90-100°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.^[3]
 - After completion, cool the reaction mixture to room temperature and dilute with water.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield pure **2-(4-bromophenyl)aniline**.

Diagram: Suzuki-Miyaura Synthesis Workflow

Suzuki-Miyaura Synthesis of 2-(4-bromophenyl)aniline

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Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

2.2. Chemical Reactivity

The reactivity of **2-(4-bromophenyl)aniline** is dictated by its two primary functional moieties: the aniline amine group and the aryl bromide.

- Amino Group (-NH₂): The amino group is a strong activating, ortho- and para-directing group for electrophilic aromatic substitution.[4] However, direct bromination of such activated anilines can lead to polysubstitution.[4][5] To control reactivity, the amino group can be protected as an acetamide, which is less activating.[4][6] The amine also acts as a nucleophile and can undergo acylation, alkylation, and diazotization reactions.
- Bromo Group (-Br): The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the para-position of the second phenyl ring. This makes the molecule a versatile building block for creating more complex structures.[7]

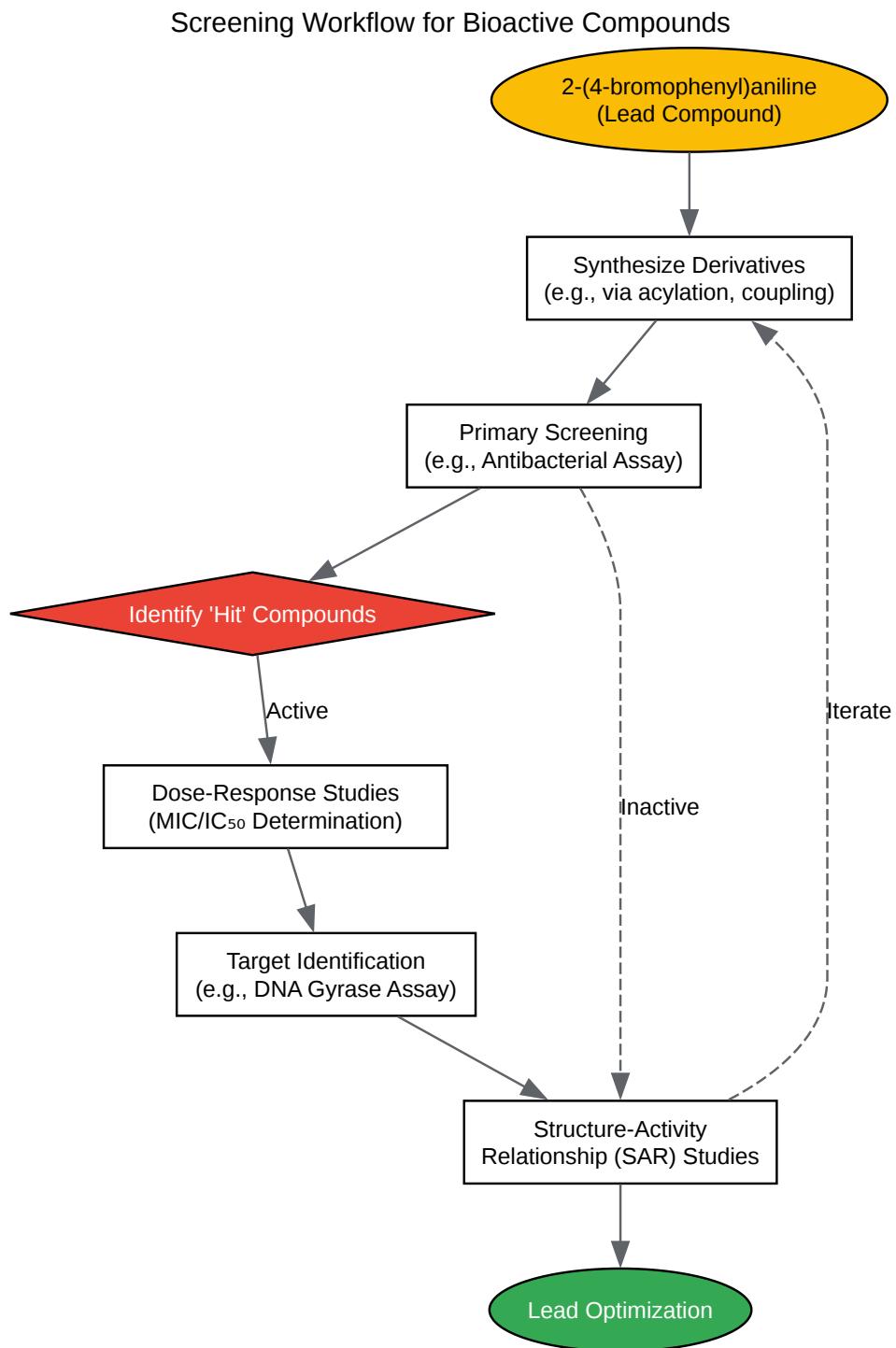
Applications in Drug Development and Materials Science

Aromatic amines and their derivatives are prevalent in medicinal chemistry and materials science.[8]

3.1. Pharmaceutical Intermediate

The **2-(4-bromophenyl)aniline** scaffold can be found in molecules designed as potential therapeutic agents. For instance, related quinoline derivatives have been synthesized and investigated as microbial DNA-gyrase inhibitors, showing antibacterial activity, particularly against Gram-positive bacteria like *S. aureus*.[9][10][11] The bromo- and amino- functionalities serve as handles for molecular hybridization and functionalization to optimize biological activity. [9][12]

Diagram: Hypothetical Drug Discovery Workflow



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Caption: A generalized workflow for identifying and optimizing bioactive compounds.

3.2. Materials Science

Triarylamine derivatives, a class to which **2-(4-bromophenyl)aniline** belongs, are widely used in organic electronics. Specifically, compounds with similar structures serve as intermediates for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[7][13] The bromine atom allows for further chemical modifications to fine-tune the electronic properties of the final material, enhancing device performance and stability. [7]

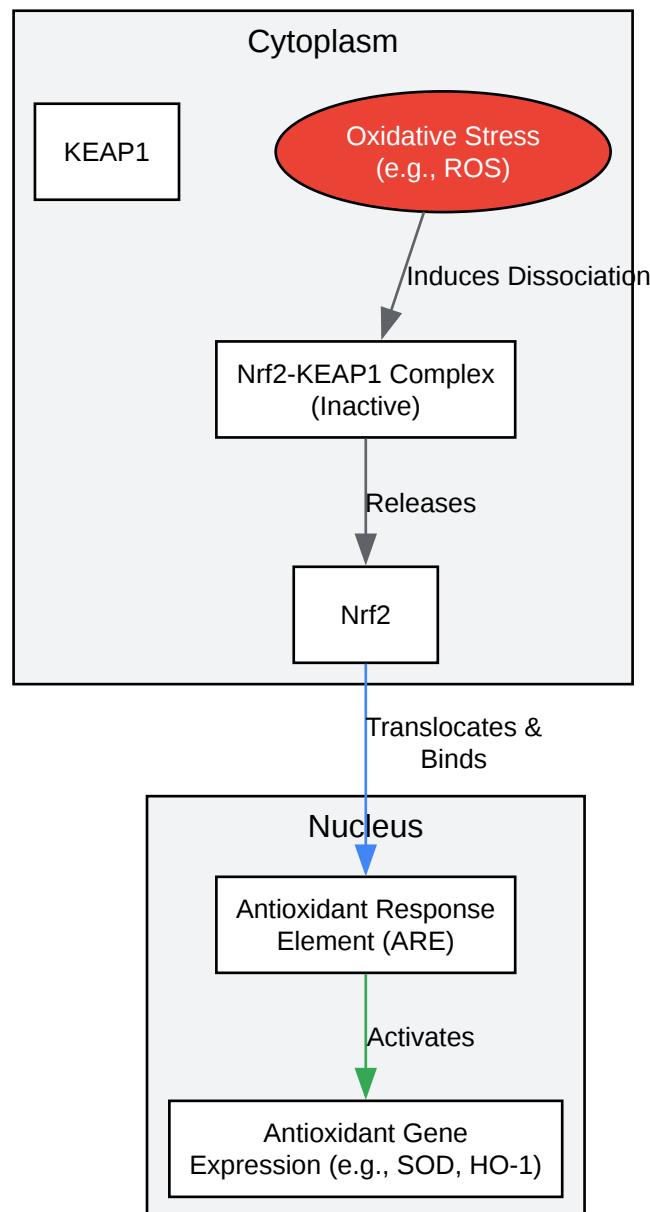
Potential Signaling Pathway Interactions

While direct studies on **2-(4-bromophenyl)aniline**'s effect on specific signaling pathways are not widely published, its derivatives and related compounds have been implicated in various cellular processes.

- **DNA Gyrase Inhibition:** As mentioned, quinoline derivatives synthesized from related structures can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[10][11] This inhibition disrupts bacterial cell division, leading to an antibacterial effect.
- **Oxidative Stress Pathways:** Aniline derivatives can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and inducing oxidative stress.[8] Conversely, some phytochemicals with aniline-like structures have been shown to activate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[14] This pathway upregulates the expression of antioxidant enzymes. Further research would be needed to determine if **2-(4-bromophenyl)aniline** or its derivatives could modulate this pathway.

Diagram: Simplified Nrf2/ARE Signaling Pathway

KEAP1/Nrf2/ARE Signaling Pathway

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Caption: Overview of the Nrf2 antioxidant response pathway.

This guide provides a foundational understanding of **2-(4-bromophenyl)aniline**, highlighting its synthesis, chemical behavior, and significance as a versatile intermediate for developing novel pharmaceuticals and advanced materials. Further research into its biological activities and material properties will continue to unlock its full potential.

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